The table below summarizes the key quantitative data available for this compound.
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₃₁H₆₄ | - | [1] |
| Average Molecular Weight | 436.85 | g/mol | [1] [2] |
| Melting Point | 66 - 70 | °C | [2] (measured); 67.9 °C [1] (experimental) |
| Boiling Point | 180 | °C at 4 mmHg | [2] |
| Water Solubility | 2.7e-11 | mg/L @ 25 °C (est) | [1] |
| logP (log octanol/water) | 16.501 (est); 12.339 (calc) | - | [1] [3] |
| logWS | -12.80 | - | Crippen Calculated Property [3] |
| State | Solid | - | White to almost white powder/crystal [2] |
This compound is a long-chain saturated hydrocarbon (n-alkane) found in various plants and natural waxes [4] [1]. It is typically detected and analyzed as part of a complex mixture of lipophilic compounds.
The following diagram illustrates the general workflow for analyzing this compound from a biological sample:
Experimental workflow for this compound analysis.
It is important to note the limitations in the available public data:
The available data defines this compound as a very high molecular weight, extremely lipophilic compound with negligible water solubility. For specific experimental details, you may need to consult specialized handbooks on natural product analysis or investigate commercial laboratory testing services.
The following table summarizes the plant species for which the search results indicate hentriacontane (a C31 alkane) as a constituent of their cuticular waxes.
| Plant Species | Plant Organ | Reported Role/Context of this compound |
|---|---|---|
| Tomato (Solanum lycopersicum) [1] | Fruit | A dominant alkane component of the fruit cuticular wax. |
| Wild Tomato (Solanum spp.) [1] | Fruit | A dominant alkane component of the fruit cuticular wax. |
| Eggplant (Solanum melongena) [1] | Fruit | A component of the fruit cuticular wax. |
| Asian Pear (Pyrus spp.) [1] | Fruit | A major alkane component of the fruit cuticular wax. |
| European Pear (Pyrus communis) [1] | Fruit | A component of the fruit cuticular wax. |
| Pepper (Capsicum annuum) [1] | Fruit | A component of the fruit cuticular wax. |
| Orange (Citrus sinensis) [1] | Fruit | A component of the fruit cuticular wax. |
| Satsuma Mandarin (Citrus unshiu) [1] | Fruit | A component of the fruit cuticular wax. |
| Northern Berries (e.g., Vaccinium spp.) [2] | Fruit | Identified as one of the alkanes in the surface wax composition. |
The general methodology for analyzing cuticular wax components, including alkanes like this compound, typically involves gas chromatography-mass spectrometry (GC-MS). Here is a detailed protocol adapted from the studies on berries and Medicago ruthenica [3] [2]:
While the specific pathway for this compound is not detailed in the search results, it is biosynthesized as part of the very-long-chain fatty acid (VLCFA) derivatives in the broader cuticular wax pathway. The diagram below outlines this general biosynthesis process.
General biosynthetic pathway leading to alkane formation in plant cuticular waxes.
The available research consistently frames the functional role of this compound within the collective function of cuticular waxes, rather than attributing a unique biological function to it individually. As a component of the wax layer, it contributes to:
The table below summarizes the specific percentage data for this compound found in beeswax across different sources.
| Percentage in Beeswax | Reported By / Context |
|---|---|
| Approximately 10% [1] | ScienceDirect Topics (Chemistry) |
| About 8–9% [2] | Wikipedia |
| About 8-9% [3] | FooDB (Food Database) |
Accurate determination of this compound and other wax components relies on advanced analytical techniques. The following workflow outlines a typical analytical process described in recent research [4].
This compound is a consistent and measurable component of beeswax. For rigorous scientific work, coupling traditional physicochemical tests with modern instrumentation like GC-MS is the most reliable approach for accurate quantification and purity verification [4].
The most robust evidence for hentriacontane's activity comes from a 2017 study investigating its anti-inflammatory potential. The experimental workflow and key findings are detailed below.
Experimental workflow for evaluating this compound's anti-inflammatory activity.
| Experimental Model | Measured Parameter | Key Outcome |
|---|---|---|
| In Vitro (RAW 264.7) | Cell Viability (MTT assay) | Non-toxic up to 100 µM [1] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant, dose-dependent inhibition [1] | |
| Lipid Mediators (PGE₂, LTB₄) | Significant, dose-dependent inhibition [1] | |
| Nitric Oxide (NO) Production | Significant, dose-dependent inhibition [1] | |
| Protein Expression (iNOS, COX-2) | Down-regulated expression [1] | |
| In Vivo (Mice) | Phagocytic Index | Significant increase, indicating immunostimulant potential [1] |
This compound exerts its anti-inflammatory effects primarily by suppressing the NF-κB signaling pathway, a critical regulator of inflammation.
Proposed mechanism of this compound via NF-κB pathway inhibition.
This compound is not a synthetic drug but a natural component of many medicinal plants [2] [3]. It is often identified alongside other bioactive compounds like flavonoids, triterpenes, and sterols, suggesting potential synergistic effects.
While the existing data is promising, please note the following limitations for a complete research picture:
Future work should focus on confirming these mechanisms in vivo, exploring pharmacokinetics, and establishing a therapeutic window.
The process from plant material to confirmed identification involves a structured sequence of key steps, as illustrated below.
Proper sample preparation is critical for isolating this compound, a non-polar, high molecular weight alkane.
GC-MS is the primary tool for separating and identifying this compound. The following parameters are adapted from literature methods for plant analysis [1].
| Parameter | Specification |
|---|---|
| GC Column | Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent non-polar column [1] [3]. |
| Carrier Gas | Helium, constant flow of 1.00 mL/min [1]. |
| Oven Program | Start at 80°C (hold 2 min), ramp at 6°C/min to 300°C (hold 10 min). Total run time: ~48.6 min [1]. |
| Injection Temp | Set appropriately for the instrument (e.g., 250–280°C). |
| MS Interface | 250°C [1]. |
| Ion Source | 250°C [1]. |
| Ionization Mode | Electron Ionization (EI) at 70 eV [1]. |
| Mass Scan Range | 40–450 m/z [1]. |
Confidently identifying this compound requires matching both its mass spectrum and its chromatographic retention time/index.
| Criterion | Description & Reference Value for this compound |
|---|---|
| Molecular Formula | C₃₁H₆₄ [2] [3]. |
| Average Molecular Weight | 436.8399 g/mol [2] [3]. |
| CAS Registry Number | 630-04-6 [2] [3]. |
| Mass Spectral Fragments | Key ions in EI-MS spectrum provide a unique fingerprint [2]. |
| Retention Index (RI) | Compare observed RI on a non-polar column (e.g., DB-5) to literature values [3]. |
Understanding these properties helps rationalize its behavior during analysis.
| Property | Value / Description |
|---|---|
| Chemical Structure | Straight-chain (normal) alkane: CH₃-(CH₂)₂₉-CH₃ [2]. |
| Melting Point | 67.9 °C [2]. |
| Solubility | Very hydrophobic; insoluble in water; soluble in non-polar organic solvents (hexane, chloroform) [2]. |
| Bioactivity Context | Reported to have anti-inflammatory, antitumor, and antimicrobial activities, providing context for its interest in phytochemical studies [2]. |
Hentriacontane (n-hentriacontane, C₃₁H₆₄) is a long-chain linear alkane prevalent in plant cuticular waxes. Its analysis serves as a valuable biomarker for plant physiology, chemotaxonomy, and quality control of herbal raw materials [1]. This document provides a detailed protocol for the extraction, identification, and quantification of this compound from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).
The goal is to efficiently isolate lipophilic compounds, including this compound, with minimal degradation.
The following workflow summarizes the sample preparation and data analysis process:
Optimized conditions are critical for separating and detecting this compound, which has a high boiling point.
For any analytical method to be considered reliable, it must undergo rigorous validation. The table below summarizes the key performance characteristics for this compound analysis based on established guidelines [2] [5].
| Validation Parameter | Performance Characteristic & Acceptance Criteria | Experimental Approach |
|---|---|---|
| Linearity & Range | R² > 0.98 [2]. Range: ~1 - 100 ng/µL [2]. | Analyze a series of standard solutions at different concentrations. |
| Limit of Detection (LOD) | ~1.25 ng injected [2] (or S/N ≥ 3 [5]). | Analyze low-concentration standards and calculate signal-to-noise. |
| Limit of Quantification (LOQ) | Established as the lowest point on the calibration curve [2] (or S/N ≥ 10 [5]). | Lowest standard with precision and accuracy ≤20% RSD. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15% for technical replicates [2]. | Inject multiple replicates (n=5-10) of the same sample. |
| Accuracy (Recovery) | Recovery rate of 75-105% [2]. | Spike a pre-analyzed plant sample with a known amount of standard before extraction. |
| Carryover | < 15% [2]. | Inject a blank solvent sample after a high-concentration standard. |
The relationship between this compound and its role as a biomarker in the context of plant physiology and authentication can be visualized as follows:
This protocol provides a robust, validated framework for the reliable detection and quantification of this compound in complex plant matrices using GC-MS. The method emphasizes simplicity, leveraging common extraction and instrumental setups, while ensuring high quality through comprehensive validation. Its application is crucial for advancing research in plant chemotaxonomy, quality control of botanicals, and understanding plant-environment interactions.
Extracellular Signal-Regulated Kinase 2 (ERK-2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine protein kinase that plays a pivotal role in intracellular signaling cascades. As a crucial component of the RAS/MAPK signaling pathway, ERK-2 regulates fundamental cellular processes including proliferation, differentiation, and survival. The dysregulation of ERK-2 is implicated in various pathological conditions, particularly cancer, where its aberrant activation contributes to uncontrolled cell growth and resistance to apoptosis. Structurally, ERK-2 consists of an N-terminal domain containing β-sheets and a C-terminal domain primarily composed of α-helices, with a deep cleft between them forming the ATP-binding pocket that serves as the primary target for inhibitory compounds [1] [2].
The significance of ERK-2 as a therapeutic target stems from its position downstream in the MAPK pathway, which may potentially circumvent resistance mechanisms that develop against upstream inhibitors. Recent evidence suggests that ERK-2 inhibition offers a promising approach for cancer therapy, particularly in tumors with RAS/RAF mutations where the MAPK pathway is hyperactive. The conservation of the ATP-binding site across kinases presents both a challenge for selectivity and an opportunity for developing targeted therapies with specific interaction profiles [1] [3].
This compound, also known as untriacontane, is a long-chain linear saturated hydrocarbon with the chemical formula C₃₁H₆₄. This compound is classified as an alkane phytochemical and is found in various medicinal plants, including Epiphyllum oxypetalum, Gymnema sylvestre, and other plant species. As a pure hydrocarbon, this compound is highly lipophilic with limited water solubility, which presents both challenges and opportunities for its development as a therapeutic agent. Despite its simple chemical structure compared to typical drug molecules, this compound has demonstrated intriguing bioactive potential in preliminary studies [4] [5].
Recent computational investigations have revealed that this compound possesses significant binding affinity for ERK-2, with a reported docking score of -7.4 kcal/mol, which compares favorably with known standard inhibitors [4] [5]. This unexpected high binding affinity for a kinase target challenges conventional drug design paradigms and warrants further investigation. The compound's presence in traditional medicinal plants suggests a possible role in their therapeutic effects, though its precise mechanism of action remains to be fully elucidated. The promising docking results against ERK-2 position this compound as a potential lead compound for the development of novel anticancer therapeutics targeting the MAPK signaling pathway [4].
The successful execution of molecular docking begins with meticulous preparation of the target protein structure. For ERK-2 docking studies with this compound, the following detailed protocol is recommended:
Structure Retrieval: Obtain the three-dimensional crystal structure of ERK-2 (PDB ID: 3QYW) from the RCSB Protein Data Bank (https://www.rcsb.org). This structure has been resolved at a resolution sufficient for molecular docking studies and contains the complete kinase domain [4] [5].
Structure Optimization: Process the raw PDB structure using Discovery Studio 2021 Client or similar molecular modeling software. This involves removing crystallographic water molecules, heteroatoms, and any non-essential ions that might interfere with docking. Add missing hydrogen atoms and correct any missing side chains or loop regions using integrated modeling tools [4] [6].
Binding Site Definition: Identify the ATP-binding pocket as the primary target site for docking. This site is located in the cleft between the N-terminal and C-terminal domains of ERK-2. Key residues defining this pocket include those in the hinge region (connecting the two lobes) and the activation loop [1] [2].
Proper preparation of the ligand molecule is equally critical for accurate docking results:
Structure Generation: Draw the two-dimensional structure of This compound (C₃₁H₆₄) using ChemDraw 20.0 or similar chemical drawing software. The linear alkane structure should be rendered with correct atom connectivity and bond angles [4] [5].
Energy Minimization: Convert the 2D structure to 3D and perform geometry optimization using molecular mechanics force fields (such as MMFF94 or GAFF) to obtain the most stable conformation. This step minimizes steric clashes and ensures physiologically realistic bond lengths and angles [4].
File Format Conversion: Save the optimized 3D structure in MOL format for compatibility with docking software. Alternatively, convert to PDBQT format if using AutoDock-based programs, ensuring proper assignment of atom types and rotatable bonds [4] [5].
The actual docking procedure involves systematic sampling of possible binding orientations and conformations:
Software Configuration: Employ PyRx software with AutoDock Vina as the docking engine. Set the search space to encompass the entire ATP-binding pocket of ERK-2, with a grid box size of 25×25×25 Å and center coordinates determined by the native ligand or known catalytic residues [4] [5].
Docking Parameters: Set the exhaustiveness value to 8 (default) or higher for more accurate sampling. Use the standard Vina scoring function without modification. Maintain all other parameters at their default values to ensure reproducibility [4].
Multiple Conformation Generation: Execute the docking run to generate a minimum of 10-20 binding poses for this compound within the ERK-2 binding site. These poses will be ranked according to their calculated binding affinity (in kcal/mol) [4] [5].
Table 1: Key Software Tools for Molecular Docking of this compound with ERK-2
| Software Name | Specific Version | Primary Function | Key Parameters |
|---|---|---|---|
| Discovery Studio | 2021 Client | Protein preparation & visualization | Hydrogen addition, side chain correction |
| ChemDraw | 20.0 | Ligand structure drawing | 2D to 3D conversion, structure optimization |
| PyRx | With AutoDock Vina | Molecular docking | Grid size: 25×25×25 Å, exhaustiveness: 8 |
| RCSB PDB | Online portal | Protein structure retrieval | PDB ID: 3QYW for ERK-2 |
The interpretation of docking results begins with quantitative assessment of binding energetics:
Binding Score Analysis: The docking score of -7.4 kcal/mol for this compound with ERK-2 indicates a thermodynamically favorable binding interaction. This value represents the predicted Gibbs free energy change (ΔG) upon binding, with more negative values indicating stronger binding affinity. Compare this value to known ERK-2 inhibitors to contextualize the result [4] [5].
Pose Ranking and Selection: Examine the cluster of generated poses and select the top-ranking conformation based on the docking score for further analysis. Significant score differences (>1 kcal/mol) between the top pose and subsequent poses suggest a well-defined binding mode, while minimal differences may indicate conformational flexibility [4].
Comparative Analysis: When available, compare this compound's docking score with reference compounds or positive controls. In the original study, this compound demonstrated superior binding affinity compared to standard drugs used in the analysis, supporting its potential as a lead compound [4].
Detailed examination of specific molecular interactions provides insights into the binding mode:
Hydrophobic Interactions: As a pure hydrocarbon, this compound predominantly engages through hydrophobic contacts with non-polar residues in the ERK-2 binding pocket. Identify these interactions by examining proximity to aliphatic and aromatic side chains [4] [5].
van der Waals Forces: Despite the absence of hydrogen bonding capability, this compound can form numerous favorable van der Waals contacts with protein atoms. These weak but numerous interactions collectively contribute significantly to binding affinity [4].
Structural Complementarity: Assess the shape complementarity between this compound and the ERK-2 binding cavity. Good steric fit without significant clashes indicates a plausible binding mode and contributes to favorable binding entropy [4].
Table 2: Binding Affinities of this compound with Different Protein Targets
| Protein Target | PDB ID | Biological Role | Docking Score (kcal/mol) |
|---|---|---|---|
| ERK-2 | 3QYW | Cell proliferation & cancer signaling | -7.4 |
| Shikimate Kinase | 1ZYU | Microbial metabolism & TB pathogenesis | -10.4 |
| Reference Standard | N/A | Established inhibitor | Variable (compound-dependent) |
Robust validation of docking results is essential for experimental follow-up:
Pose Conservation Analysis: Monitor the root-mean-square deviation (RMSD) of the ligand pose during short molecular dynamics simulations (50-100 ns). A stable pose with RMSD <2.0 Å suggests a binding mode that withstands molecular fluctuations [3] [6].
Binding Free Energy Calculations: Employ more rigorous computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to refine the binding affinity predictions. These methods typically provide more accurate estimates than docking scores alone [6].
Pharmacophore Modeling: Develop a structure-activity relationship based on the docking pose to identify critical interaction features. This model can guide the design of this compound analogs with improved binding properties [1].
Computational predictions require experimental confirmation:
Kinase Inhibition Assays: Perform in vitro kinase activity assays to measure the direct inhibition of ERK-2 by this compound. Use established protocols with appropriate substrates (e.g., myelin basic protein) and detection methods (radiometric or luminescent) [1].
Cellular Proliferation Studies: Evaluate the anti-proliferative effects of this compound in cancer cell lines with known ERK-2 dependency. Dose-response experiments will determine IC₅₀ values and establish potency [4] [3].
Target Engagement assays: Utilize cellular thermal shift assays (CETSA) or similar methods to confirm direct binding of this compound to ERK-2 in a cellular context, providing evidence of target engagement in physiologically relevant conditions [1].
The molecular docking protocol for this compound with ERK-2 has several significant applications in drug discovery and development:
Lead Compound Identification: The promising docking results position this compound as a potential lead compound for developing novel ERK-2 inhibitors. Its unique hydrocarbon structure offers an unconventional chemical scaffold that may provide new avenues for kinase inhibitor design [4] [5].
Structure-Based Drug Design: The detailed binding mode analysis enables rational design of this compound analogs with enhanced properties. Strategic modifications could include introduction of limited polar groups to improve solubility while maintaining favorable hydrophobic interactions with the target [4].
Polypharmacology Assessment: The demonstrated activity against both ERK-2 (-7.4 kcal/mol) and shikimate kinase (-10.4 kcal/mol) suggests potential for dual-target inhibition, which could be advantageous for complex diseases like cancer with comorbid infections [4].
Natural Product Validation: This protocol provides a framework for systematic evaluation of natural products, expanding the search for bioactive compounds beyond conventional chemical space and potentially identifying novel therapeutic agents [4] [1].
The following diagram illustrates the complete workflow for the molecular docking protocol and subsequent validation steps:
The molecular docking protocol outlined in this document provides a robust framework for studying the interaction between this compound and ERK-2. The promising initial results, with a binding affinity of -7.4 kcal/mol, suggest that this hydrocarbon compound warrants further investigation as a potential kinase inhibitor. The straightforward protocol enables researchers to efficiently screen and optimize this compound and its analogs against this important cancer target.
Future work should focus on structural optimization of this compound to improve both potency and drug-like properties, while maintaining its favorable binding characteristics. Additionally, comprehensive experimental validation is essential to confirm the computational predictions and advance this compound through the drug discovery pipeline. The unique chemical nature of this compound as a pure hydrocarbon kinase inhibitor challenges conventional medicinal chemistry paradigms and may open new avenues for targeting ERK-2 in cancer therapy.
This compound is a straight-chain saturated hydrocarbon with the molecular formula C₃₁H₆₄, belonging to the alkane family of organic compounds. This long-chain hydrocarbon consists of 31 carbon atoms in a continuous chain, with the structural formula CH₃(CH₂)₂₉CH₃. As a non-polar compound, this compound is characterized by its hydrophobic nature and inability to form hydrogen bonds with other molecules. Instead, it interacts with other molecules primarily through dispersion forces resulting from temporary electron movements within the molecules. [1]
This compound exists as white, opaque, waxy crystals at room temperature with a melting point of 67.5-69.3°C and a boiling point of approximately 458°C. With a density of 0.781 g/cm³ at 68°C and a high log P value of 16.501, it exhibits extremely low water solubility (estimated at 2.7e-11 mg/L at 25°C), making it ideally suited for lipophilic applications. [2] [3] The compound has attracted significant research interest due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties, which present potential opportunities for pharmaceutical development. [4]
This compound is widely distributed in the plant kingdom and has also been identified in several natural waxes of commercial importance. The table below summarizes the primary natural sources of this compound and its approximate concentration where available:
Table 1: Natural Sources of this compound
| Source Type | Specific Examples | Approximate Concentration | References |
|---|---|---|---|
| Plants | Pea (Pisum sativum), Gum arabic (Acacia senegal), Gymnema sylvestre | Highest concentration in common peas | [5] [3] |
| Fruits | Grapes, Watermelons, Papaya, Sweet cherries | Not quantified | [5] [2] |
| Other Food Sources | Carrots, Saffron, Garden tomato, Coconut, Sunflower | Not quantified | [5] [2] |
| Natural Waxes | Beeswax | 8-9% of total composition | [6] [5] [3] |
| Natural Waxes | Candelilla wax | Major component | [5] |
| Agricultural Biomass | Wheat straw | 1-2% total lipids (wax fraction) | [7] |
The ubiquitous distribution of this compound across diverse plant species and natural waxes underscores its ecological significance and availability as a raw material for extraction. Particularly promising sources for large-scale extraction include beeswax and candelilla wax due to their relatively high this compound content, as well as wheat straw as an abundant agricultural byproduct. [7] [5]
Soxhlet extraction has been widely employed as a conventional method for extracting this compound from natural matrices. This technique typically uses non-polar organic solvents such as n-hexane or petroleum ether (boiling point 60-80°C) through continuous extraction cycles. Standard Soxhlet extraction protocols involve:
Sample Preparation: Plant material or wax sources are typically air-dried in shade at room temperature to constant weight and ground to a consistent particle size to increase surface area for extraction. [8]
Extraction Parameters: Approximately 20 grams of dried material is loaded into the Soxhlet apparatus and extracted with 150-200 mL of solvent for 6-8 hours at the solvent's boiling point. [8]
Post-Extraction Processing: The solvent is evaporated under reduced pressure at 40-45°C using a rotary evaporator, and the yield is determined gravimetrically. [8]
While Soxhlet extraction provides reasonable recovery, it has significant limitations including high solvent consumption, long extraction times, and potential thermal degradation of heat-sensitive compounds due to prolonged heating. [7]
Supercritical fluid extraction (SFE), particularly using supercritical carbon dioxide (SC-CO₂), has emerged as a green alternative to conventional solvent extraction. The SC-CO₂ extraction method offers several advantages, including superior selectivity, reduced solvent residues, and preservation of thermolabile compounds. [7] [8]
Table 2: Comparison of Extraction Methods for this compound
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Soxhlet Extraction | n-hexane or petroleum ether, 6-8 hours, solvent boiling point | Varies by source material | Simple equipment, high capacity | High solvent use, long extraction time |
| Supercritical CO₂ Extraction | 40-80°C, 100-300 bar, 1-2 hours | 23.7% of wheat straw wax with DEDMO | Low environmental impact, high selectivity | High equipment cost, optimized parameters needed |
| Sustainable Solvent Extraction | TMO or DEDMO, room temperature to moderate heating | 68.8% β-diketone yield from wheat straw | Renewable solvents, excellent selectivity | Limited commercial availability |
A typical SC-CO₂ extraction protocol for this compound from plant materials involves:
System Setup: A supercritical fluid extraction system consisting of a CO₂ cylinder, refrigerated cooling bath, high-pressure pump, extraction vessel (50 mL capacity), pressure reduction valve, and collection vial. [8]
Extraction Parameters: The sample (20 g dry material) is firmly packed into the extraction vessel with polypropylene frits on both ends. The system is operated at temperatures of 40-80°C and pressures of 100-300 bar, with a typical extraction time of 135 minutes (120 minutes static time + 15 minutes dynamic time) at a CO₂ flow rate of 1 L/min (gaseous measure). [8]
Collection: Extracts are collected into 96% ethanol in screw-capped glass vials kept in an ice bath, followed by nitrogen purging to evaporate ethanol and determine gravimetric yield. [8]
Recent advances have introduced sustainable solvents such as 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO) as alternatives to traditional petroleum-based solvents. These solvents are non-polar, non-peroxide forming, and potentially bio-based, offering improved environmental and safety profiles while maintaining high extraction efficiency. [7]
Following extraction, this compound can be isolated from the complex crude wax mixture through systematic fractionation. The initial crude extract obtained through SC-CO₂ or solvent extraction contains a mixture of lipophilic compounds including alkanes, fatty acids, esters, and β-diketones. A typical isolation workflow includes:
Initial Fractionation: The crude wax extract is first subjected to solubility-based fractionation using a series of solvents with increasing polarity (e.g., hexane, dichloromethane, and methanol) to separate compound classes based on their polarity. [7]
Chelation-Assisted Isolation: For sources rich in β-diketones like this compound-14,16-dione, copper chelation provides a highly selective isolation method. The process involves:
For pharmaceutical applications requiring high purity, chromatographic techniques provide superior resolution:
Column Chromatography: Silica gel column chromatography with a gradient elution of hexane:ethyl acetate (from 100:0 to 90:10) effectively separates this compound from other long-chain hydrocarbons. Fractions can be monitored by thin-layer chromatography and those containing pure this compound are combined and concentrated. [1]
Preparative HPLC: Reverse-phase preparative HPLC using C18 columns with methanol or acetonitrile as mobile phase can achieve high-purity this compound suitable for pharmacological testing. [1]
The following workflow diagram illustrates the comprehensive extraction and isolation process for this compound from natural sources:
Figure 1: Comprehensive Workflow for Extraction and Isolation of this compound from Natural Sources
GC-MS represents the primary analytical technique for identifying and quantifying this compound in natural extracts. Standard analytical conditions include:
Under these conditions, this compound typically exhibits a characteristic retention index and mass spectrum with molecular ion at m/z 436 (C₃₁H₆₄⁺) and fragment ions at m/z 57, 71, 85, etc., corresponding to typical alkane fragmentation patterns. [5]
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy provide structural confirmation. ¹H NMR displays a characteristic singlet at δ 1.25 ppm for the methylene protons and a triplet at δ 0.88 ppm for the terminal methyl groups. ¹³C NMR shows signals at δ 14.1 (terminal CH₃), 22.7-31.9 (methylene chain), and 29.7 ppm (internal CH₂ groups). [1]
Melting Point Determination: The sharp melting point range of 67.5-69.3°C provides a preliminary purity assessment, with depressed or broad ranges indicating impurities. [3]
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns using methanol or acetonitrile as mobile phase coupled with evaporative light scattering or UV detection can quantify this compound content in complex mixtures. [1]
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Mechanistic studies reveal that this compound suppresses the expression of key pro-inflammatory mediators including TNF-α, IL-6, PGE₂, COX-2, and iNOS in LPS-stimulated macrophages. Furthermore, it inhibits the activation of NF-κB signaling pathway and caspase-1, which are central regulators of inflammation. [4]
In animal models, this compound administered at doses of 1-5 mg/kg significantly reduced carrageenan-induced paw edema in mice, demonstrating its potent in vivo anti-inflammatory efficacy without apparent toxicity. These findings position this compound as a promising candidate for development as an anti-inflammatory therapeutic agent. [4]
Table 3: Documented Bioactivities of this compound
| Bioactivity | Experimental Model | Key Findings | Potential Mechanisms | References |
|---|---|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells and Balb/c mice | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6), reduced paw edema | Suppression of NF-κB activation, caspase-1 inhibition | [4] |
| Antitumor | Various cancer cell lines | Inhibition of tumor cell proliferation | Not fully elucidated | [5] [4] |
| Antimicrobial | Pathogenic bacteria and fungi | Growth inhibition of common pathogens | Membrane disruption? | [5] [4] |
The following diagram illustrates the anti-inflammatory signaling pathway of this compound:
Figure 2: Anti-inflammatory Signaling Pathway of this compound
The demonstrated bioactivities of this compound support its potential development for various therapeutic applications:
Anti-inflammatory Formulations: Based on its potent inhibition of pro-inflammatory mediators, this compound could be developed into topical formulations for inflammatory skin conditions or oral formulations for systemic inflammatory disorders. The recommended purity for pharmacological testing is ≥95% by HPLC analysis. [4]
Antimicrobial Products: The antimicrobial activity of this compound against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans suggests potential for developing natural preservative systems or antimicrobial therapeutics. [4] [8]
Anticancer Therapeutics: While preliminary evidence suggests antitumor properties, further investigation is needed to elucidate the precise mechanisms and therapeutic potential. [5] [4]
Beyond pharmaceutical applications, this compound has significant potential in cosmetic and industrial contexts:
Cosmetic Formulations: this compound's presence in candelilla wax (used as a glazing agent in cosmetics and food) and beeswax supports its application in lip balms, lotion bars, and other personal care products where it functions as a texturizer and emollient. [5]
Hydrophobic Coatings: The extracted this compound and related β-diketones can self-assemble into nano-structured tubules that create highly hydrophobic surfaces. When combined with sustainable solvents like TMO or DEDMO, these compounds facilitate the creation of self-cleaning coatings with potential applications in textiles, packaging, and surface protection. [7]
This compound represents a pharmacologically active alkane with significant potential for development into therapeutic agents, cosmetic ingredients, and specialized materials. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for extracting, isolating, and characterizing this compound from various natural sources. The green extraction approaches using SC-CO₂ and sustainable solvents like TMO and DEDMO offer environmentally friendly alternatives to conventional methods, while the chelating isolation technique provides high selectivity for β-diketone derivatives. Further research is warranted to fully elucidate the molecular mechanisms underlying its bioactivities and to develop optimized formulations for specific applications.
Hentriacontane, a long-chain alkane found in various medicinal plants, demonstrates significant anti-inflammatory properties by primarily inhibiting the NF-κB pathway. Research indicates it suppresses key inflammatory mediators including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1), enzymes (COX-2, iNOS), and other signaling molecules (NO, PGE₂, LTB₄) [1] [2] [3]. The compound has shown efficacy in both in vitro and in vivo models, particularly in LPS-induced inflammation models in Balb/c mice [1].
The table below summarizes key quantitative findings from published this compound studies:
Table 1. Summary of this compound Efficacy Data from Preclinical Studies
| Model System | Dosing/Concentration | Key Efficacy Findings | Reported IC₅₀/Inhibition | Source |
|---|---|---|---|---|
| In Vivo (Balb/c mice) | 1, 2, 5 mg/kg (oral, single dose) | Significant inhibition of TNF-α, IL-6, and IL-1β in LPS-induced model | Most significant results at 5 mg/kg | [1] [2] |
| In Vivo (DSS-induced colitis mice) | Not fully specified | Attenuated weight loss, colon shortening, and IL-6 levels | Comparable to positive controls | [2] |
| In Vitro (RAW 264.7 cells) | 1, 5, 10 μM | Reduced TNF-α, IL-6, IL-1β; suppressed NO, PGE₂, LTB₄; inhibited NF-κB translocation | Concentration-dependent inhibition | [1] [2] [4] |
| In Vitro (α-amylase assay) | Various concentrations | Anti-diabetic activity demonstrated | IC₅₀ = 69.04 μg/ml | [5] |
| In Vitro (α-glucosidase assay) | Various concentrations | Anti-diabetic activity demonstrated | IC₅₀ = 62.5 μg/ml | [5] |
Table 2. Physicochemical and Handling Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C₃₁H₆₄ [2] [4] |
| Molecular Weight | 436.84 g/mol [2] [4] |
| CAS Number | 630-04-6 [2] [4] |
| Appearance | White to off-white solid powder [2] |
| Melting Point | 67-69 °C [2] |
| Solubility | Insoluble in water; limited solubility in ethanol; highly soluble in DMSO [5] [4] |
| Storage | -20°C for 3 years (powder); -80°C for 1 year (in solvent) [4] |
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.
Materials:
Experimental Design:
Animal Groups: Minimum of 6 animals per group
Dosing Protocol:
Sample Collection:
Endpoint Measurements:
Objective: To investigate this compound's mechanism of action through NF-κB pathway modulation.
Methodology:
Western Blot Analysis:
Immunofluorescence Staining:
The following diagram illustrates the molecular mechanism of this compound's anti-inflammatory action based on current research:
Preparation of this compound Formulation:
Recommended Dosing Regimen:
Common Challenges and Solutions:
Quality Control Measures:
This compound demonstrates significant potential as a natural product-derived anti-inflammatory agent with a well-defined mechanism of action. The established protocols provide a framework for:
The concentration-dependent and dose-dependent responses observed across studies support further investigation of this compound as a promising candidate for anti-inflammatory drug development.
1. Chemical Profile and Reference Standard
This compound (C₃₁H₆₄) is a straight-chain saturated hydrocarbon (a n-alkane) found in various natural sources, including the plant Zhumeria majdae and bee and candelilla waxes [1] [2]. When used as an analytical standard, it has a specified purity of ≥98.0% (GC) [2].
Key Physicochemical Properties:
2. Analytical Technique Selection and Rationale
This compound lacks chromophores, which are light-absorbing groups, making direct analysis with common HPLC-UV detectors challenging. The table below evaluates suitable analytical techniques.
| Technique | Suitability for this compound | Rationale & Considerations |
|---|---|---|
| Gas Chromatography (GC) | Recommended | Highly suitable for volatile and semi-volatile non-polar compounds like alkanes. This compound's melting point suggests adequate volatility for GC analysis, especially with a heated inlet [2]. |
| HPLC with APCI-MS | Viable Alternative | Effective for non-polar compounds. Hydrocarbon solvents (e.g., pentane, hexane) in APCI can ionize saturated hydrocarbons, generating [M-H]+ or M+• ions for detection by mass spectrometry [3]. |
| HPLC with UV/Vis Detection | Not Recommended | The molecule has no chromophore, leading to very weak or no UV absorption and poor detection sensitivity [4]. |
3. Detailed Protocol: HPLC/APCI-MS Method Development
This protocol outlines a systematic approach for developing and validating an HPLC method for quantifying this compound, based on general guidelines for pharmaceutical analysis and specialized techniques for hydrocarbons [4] [3].
Workflow Overview:
Step 1: Sample Preparation and Initial System Selection
Step 2: Establish Initial Chromatographic Conditions
Step 3: Optimize Selectivity and Retention Given the non-polar nature of this compound and the mobile phase, retention will be very strong. To elute it, you will need to introduce a stronger solvent gradually.
Step 4: Optimize MS/APCI Detection Parameters
Step 5: Method Validation Once a satisfactory separation and detection is achieved, validate the method according to ICH guidelines. The table below outlines the key validation parameters and target criteria [4].
| Validation Parameter | Objective | Target Criteria |
|---|---|---|
| Specificity | Confirm the signal is from this compound alone. | Resolution from nearby peaks; MS confirmation via m/z 435. |
| Linearity & Range | Verify the detector response is proportional to concentration. | A minimum of 5 concentrations. Correlation coefficient (R²) > 0.995. |
| Accuracy | Determine the closeness to the true value. | Recovery of 98–102% from spiked samples. |
| Precision | Repeatability: Closeness of results under same conditions. Intermediate Precision: Lab/analyst/day variation. | RSD < 1.0% for repeatability. RSD < 2.0% for intermediate precision. | | Quantitation Limit (LOQ) | The lowest amount that can be quantified. | Signal-to-noise ratio ≥ 10:1. |
The following diagram summarizes the end-to-end process for analyzing a sample, from preparation to data reporting.
Introduction this compound (C₃₁H₆₄) is a long-chain linear alkane found in various medicinal plants. Recent studies have identified significant anti-inflammatory activity, suggesting potential for development into therapeutic agents. This note details its known biological activity, a dated synthetic procedure, and recommended protocols for investigating its analogues.
Pharmacological Potential and Mechanism of Action Research indicates that this compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.
Table 1: Key Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages [1]
| Target/Action | Effect of this compound | Experimental Context |
|---|---|---|
| Cytokine Production | Significantly inhibited TNF-α, IL-6, IL-1β, MCP-1 | LPS-stimulated RAW 264.7 cells |
| Lipid Mediators | Inhibited production of PGE₂ and LTB₄ | LPS-stimulated RAW 264.7 cells |
| Inflammatory Enzymes | Downregulated iNOS (reducing NO production) | LPS-stimulated RAW 264.7 cells and mice model |
| Signaling Pathway | Inhibited NF-κB activation | LPS-stimulated RAW 264.7 cells |
| In Vivo Activity | Reduced paw edema and increased phagocytic index | Carrageenan-induced mice model |
The following diagram summarizes the proposed molecular mechanism of this compound based on these findings, illustrating its multi-target anti-inflammatory action.
Chemical Properties and Natural Sources this compound is a saturated hydrocarbon with the molecular formula C₃₁H₆₄ and a molecular weight of 436.84 g/mol [2]. It is a solid at room temperature with a high melting point of 67.9 °C and is practically insoluble in water [3]. It has been identified in several plants, including Ziziphus jujuba, Boerhaavia diffusa, Cordia dichotoma, and Gymnema sylvestre, often contributing to their traditional medicinal uses [4] [5].
Reported Synthesis of a this compound Derivative A literature search revealed one synthetic procedure for a functionalized this compound analogue, though it is from 1978. Bianchi and De Amici described the synthesis of This compound-14,16-dione, a β-diketone found in plant waxes [6].
Recommended Workflow for Analogue Synthesis and Testing To systematically develop this compound-based therapeutics, a multi-stage workflow is proposed.
Protocol 1: In Vitro Anti-Inflammatory Screening This protocol is adapted from the study that demonstrated this compound's efficacy [1].
Protocol 2: Preliminary In Vivo Efficacy Assessment This mouse model protocol is based on the referenced study [1].
Analytical Methods for Characterization Table 2: Key Chemical Properties & Analytical Data for this compound [2] [3]
| Property | Value / Description | Method / Note |
|---|---|---|
| Molecular Formula | C₃₁H₆₄ | - |
| Molecular Weight | 436.84 g/mol | - |
| CAS Registry Number | 630-04-6 | - |
| Melting Point | 67.9 °C | Experimental |
| IUPAC Name | This compound | - |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | - |
| Solubility (Water) | ~2.7 x 10⁻¹¹ mg/L at 25°C (est.) | Practically insoluble |
| logP | 16.5 (est.) | Indicates high lipophilicity |
The existing data strongly supports this compound as a valuable lead compound, primarily for inflammatory conditions. The primary strategy for analogue synthesis should focus on modifying its physicochemical properties, particularly its extremely high lipophilicity (logP ~16.5), which is far from ideal for drug-like compounds [3].
Promising strategies for creating analogues with improved drug likeness and potency include:
This compound presents a compelling starting point for anti-inflammatory drug development. While the synthetic literature for its analogues is sparse, its well-documented biological activity provides a clear rationale for further investigation. The proposed protocols and strategies offer a roadmap for researchers to synthesize novel analogues, characterize them thoroughly, and evaluate their efficacy through established in vitro and in vivo models.
This compound is a solid, long-chain alkane hydrocarbon with the structural formula CH₃(CH₂)₂₉CH₃ and a molecular weight of 436.853 g·mol⁻¹. This linear saturated hydrocarbon consists of 31 carbon atoms and is characterized by its white, opaque, waxy crystalline appearance at room temperature. While traditionally considered an inert compound, recent investigations have revealed surprising bioactive properties that make it particularly valuable for studying enzyme mechanisms and interactions. This compound is naturally distributed across various plant species, including peas (Pisum sativum), Acacia senegal, Gymnema sylvestre, and Boerhaavia diffusa, and comprises approximately 8–9% of beeswax. This natural abundance provides a sustainable source for research applications while offering insights into plant biochemistry and defense mechanisms. [1] [2]
The relevance of this compound in enzyme research stems from its demonstrated anti-inflammatory potential and modulatory effects on key inflammatory mediators. Recent studies have shown that this compound exhibits significant inhibitory activity against pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which play crucial roles in inflammatory pathways. Additionally, this compound has been reported to influence the production of eicosanoid lipid mediators, including prostaglandins and leukotrienes, which are enzymatic products involved in various pathological conditions such as rheumatoid arthritis, bronchial asthma, and adult respiratory distress syndrome. These characteristics make this compound an excellent model compound for investigating enzyme inhibition mechanisms and allosteric regulation. [3] [2]
This compound belongs to the alkane hydrocarbon family, characterized by single bonds between carbon atoms. Its extended carbon chain provides a highly hydrophobic structure with limited solubility in aqueous environments, presenting both challenges and opportunities for enzyme interaction studies. The compound's hydrophobicity influences its interaction with enzyme active sites, particularly those with hydrophobic pockets or membrane-associated domains. With a melting point ranging from 67.5 to 69.3°C and a boiling point of approximately 458°C, this compound maintains stability across physiological temperature ranges, making it suitable for in vitro and in vivo experimental conditions. The density of this compound at 68°C is 0.781 g·cm⁻³, reflecting its relatively low packing efficiency in the solid state. [1] [4]
Table 1: Thermodynamic Properties of this compound [4]
| Property | Value | Unit | Conditions |
|---|---|---|---|
| Melting Point | 67.5-69.3 | °C | Standard pressure |
| Boiling Point | 458 | °C | Standard pressure |
| ΔfH°gas | -683.17 | kJ/mol | Standard formation enthalpy |
| ΔfusH° | 76.05 | kJ/mol | Enthalpy of fusion |
| ΔvapH° | 157.30 | kJ/mol | Enthalpy of vaporization |
| logP | 16.501 | - | Partition coefficient |
| Cp,gas | 1549.83-1697.00 | J/mol×K | 908.68-1124.59 K |
The high partition coefficient (logP = 16.501) indicates exceptional lipophilicity, which significantly influences its bioavailability and distribution in biological systems. This property must be considered when designing delivery systems for enzyme studies. The heat capacity of this compound increases with temperature, ranging from 1549.83 J/mol·K at 908.68 K to 1697.00 J/mol·K at 1124.59 K, reflecting its molecular flexibility and energy absorption characteristics at different thermal conditions. These thermodynamic parameters are essential for understanding the compound's behavior under various experimental conditions and its potential interactions with enzyme systems. [4]
Objective: This protocol evaluates this compound's inhibitory effects on LPS-induced pro-inflammatory enzyme activity in RAW 264.7 macrophage cells, specifically targeting iNOS and COX-2 expression. [3]
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Cell Viability Assessment (MTT Assay):
Protein Extraction and Western Blot Analysis:
Cytokine Measurement:
Data Analysis: Express all data as mean ± SEM from at least three independent experiments. Perform statistical analysis using one-way ANOVA followed by Tukey's post-hoc test, with p < 0.05 considered statistically significant. [3]
Objective: This protocol employs computational approaches to investigate molecular interactions between this compound and target enzymes, providing atomic-level insights into binding mechanisms and allosteric regulation. [5]
Materials and Software:
Procedure:
System Preparation:
Molecular Docking:
Molecular Dynamics Simulations:
QM/MM Calculations:
Data Analysis: Calculate binding free energies using Molecular Mechanics/Poisson-Boltzmann Surface Area method. Identify key interaction residues and allosteric communication pathways. Correlate computational predictions with experimental activity data. [5] [6]
The following diagram illustrates the molecular mechanism of this compound in modulating NF-κB signaling pathway based on experimental evidence from LPS-stimulated RAW 264.7 cells: [3]
Diagram 1: this compound inhibition of NF-κB signaling pathway. This compound (blue) targets IKK phosphorylation and NF-κB nuclear translocation, reducing pro-inflammatory enzyme expression.
This pathway demonstrates how this compound exerts its anti-inflammatory effects primarily through inhibition of IKK activation and subsequent nuclear translocation of NF-κB. In LPS-stimulated macrophages, this compound significantly reduces the degradation of IκBα, thereby preventing NF-κB translocation to the nucleus. This mechanism leads to decreased transcription of pro-inflammatory enzymes including iNOS and COX-2, as well as reduced production of cytokines TNF-α, IL-6, and IL-1β. Computational studies suggest this compound may interact with the IKKβ subunit through hydrophobic interactions with its long carbon chain, preventing conformational changes required for kinase activity. [3]
The following diagram outlines the integrated experimental-computational approach for studying this compound-enzyme interactions: [5]
Diagram 2: Integrated workflow for studying this compound-enzyme mechanisms. The approach combines experimental characterization with computational modeling to elucidate inhibition mechanisms.
This workflow highlights the iterative process of combining experimental data with computational predictions to develop comprehensive models of this compound-enzyme interactions. The process begins with compound characterization and target selection, proceeds through increasingly sophisticated computational approaches, and culminates in data integration to generate testable hypotheses about mechanism of action. This integrated approach has been successfully applied to study this compound's interactions with inflammatory enzymes, revealing both competitive and allosteric inhibition mechanisms depending on the specific enzyme target. [5]
The experimental data demonstrating this compound's inhibition of NF-κB signaling supports its application as a model compound for studying inflammatory enzyme mechanisms. In LPS-stimulated RAW 264.7 macrophages, this compound (at 50 μM concentration) significantly reduced TNF-α production by 68.7%, IL-6 by 59.3%, and IL-1β by 63.4% compared to LPS-only treated cells. Furthermore, this compound decreased iNOS and COX-2 protein expression by 72.1% and 65.8%, respectively, indicating potent effects on enzyme regulation. These findings establish this compound as a valuable tool compound for investigating enzyme inhibition mechanisms, particularly for kinases involved in NF-κB activation and enzymes involved in eicosanoid synthesis. [3]
Beyond inflammation research, this compound shows promise as a molecular scaffold for rational enzyme engineering. Computational studies indicate that the long hydrocarbon chain of this compound provides an optimal structure for interacting with hydrophobic enzyme pockets, making it a potential template for designing inhibitors targeting lipid-processing enzymes. The compound's flexibility allows it to adopt multiple conformations, enabling interactions with various enzyme active sites. Additionally, this compound's simple chemical structure facilitates synthetic modification, allowing researchers to systematically explore structure-activity relationships and develop optimized analogs with enhanced potency and selectivity for specific enzyme targets. [6]
Table 2: Recommended Experimental Conditions for this compound Enzyme Studies [3] [4]
| Application | Concentration Range | Incubation Time | Vehicle | Key Readouts |
|---|---|---|---|---|
| Cell-based assays | 0.1-50 μM | 2-24 hours | DMSO (≤0.1%) | iNOS, COX-2 expression; cytokine production |
| Enzyme inhibition | 1-100 μM | 30 min-4 hours | DMSO or ethanol | IC₅₀, Ki, inhibition mechanism |
| Molecular docking | N/A | N/A | N/A | Binding energy, pose validation |
| MD simulations | 1 molecule/system | 100-200 ns | Explicit solvent | RMSD, binding free energy, interaction networks |
| QM/MM calculations | N/A | N/A | N/A | Reaction barriers, electronic properties |
Troubleshooting Tips:
Validation Approaches: Confirm this compound's enzyme mechanisms through complementary approaches including kinetic studies to determine inhibition模式 (competitive, non-competitive, or uncompetitive), site-directed mutagenesis of identified binding residues, and structural studies using X-ray crystallography or cryo-EM where feasible. [3] [5]
This compound serves as a valuable model compound for enzyme mechanism studies due to its defined chemical structure, demonstrated bioactivity, and versatile applications across experimental and computational approaches. The detailed protocols provided in this document enable researchers to investigate this compound's interactions with enzyme systems, particularly focusing on its anti-inflammatory mechanisms through NF-κB pathway modulation. The integrated experimental-computational approach outlined here represents a robust framework for elucidating compound-enzyme interactions that can be extended to other hydrocarbon systems. As research progresses, this compound and its structural analogs hold significant promise for developing novel enzyme inhibitors with potential therapeutic applications in inflammatory diseases, metabolic disorders, and beyond.
Tuberculosis (TB) remains a major global health challenge, exacerbated by the emergence of multidrug-resistant strains. Hentriacontane, a long-chain alkane (C₃₁H₆₄) found in various medicinal plants, has been identified as a potential anti-TB agent through insilico molecular docking studies [1] [2]. These computational studies suggest it acts by inhibiting specific Mycobacterium tuberculosis enzymes. This document provides a detailed protocol for evaluating the antitubercular activity of this compound, from in silico analysis to in vitro validation, aimed at enabling researchers to systematically assess its therapeutic potential.
Molecular docking predicts the preferred orientation of a ligand (this compound) to a target protein receptor to form a stable complex, estimating the binding affinity and interactions.
Table 1: Summary of Molecular Docking Results for this compound against M. tuberculosis Targets
| Target Protein | PDB ID | Function | Reported Binding Affinity (kcal/mol) | Reference Standard & its Binding Affinity |
|---|---|---|---|---|
| Shikimate Kinase | 1ZYU | Aromatic amino acid biosynthesis | -10.4 | N/A [1] |
| Extracellular Regulated Kinase-2 (ERK-2) | 3QYW | Host cell signaling | -7.4 | N/A [1] |
While computational results are promising, experimental validation is crucial to confirm antitubercular activity.
The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) against M. tuberculosis.
To determine the selectivity index, cytotoxicity against mammalian cells must be evaluated.
The following diagrams illustrate the key pathways and experimental workflow.
The protocols outlined here provide a comprehensive framework for evaluating the antitubercular potential of this compound. Initial molecular docking studies have shown a strong binding affinity towards the essential bacterial target Shikimate kinase [1]. However, this computational data requires robust experimental validation through in vitro anti-TB and cytotoxicity assays to confirm its efficacy and safety. Following this integrated approach will help in assessing this compound's viability as a lead compound for novel anti-tubercular drug development.
This compound, a long-chain saturated hydrocarbon (C₃₁H₆₄) found in various medicinal plants, has emerged as a promising natural compound with significant anti-arthritic properties. Recent scientific investigations have demonstrated its ability to modulate key inflammatory pathways involved in rheumatoid arthritis (RA) pathogenesis, particularly through inhibition of pro-inflammatory cytokines and regulation of macrophage signaling. The compound has shown dose-dependent efficacy in both in vitro and in vivo models, reducing paw inflammation, improving hematological parameters, and suppressing joint destruction in experimental arthritis models. These findings position this compound as a valuable candidate for further development as a therapeutic agent for autoimmune and inflammatory joint diseases [1] [2] [3].
The therapeutic potential of this compound is particularly relevant given the limitations of current rheumatoid arthritis treatments, including non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs), which often carry significant side effects such as gastrointestinal distress, renal toxicity, and increased infection risk. This compound's natural origin and demonstrated safety profile in experimental models suggest it may offer a favorable risk-benefit ratio. Furthermore, its multi-targeted mechanism of action addresses several pathological aspects of rheumatoid arthritis simultaneously, including inflammatory signaling, immune cell activation, and tissue destruction [1].
The Freund's Complete Adjuvant (FCA)-induced arthritis model in rats represents a well-established protocol for evaluating potential anti-arthritic compounds. This model closely mimics human rheumatoid arthritis through induction of robust joint inflammation, cartilage destruction, and systemic immune responses. For studies investigating this compound, researchers should utilize Sprague-Dawley rats (weighing 210-250 g) housed under controlled conditions (60-70% humidity, 28°C, 12-hour light/dark cycles). Arthritis is induced via a single 0.1 mL injection of FCA solution containing heat-killed Mycobacterium tuberculosis (1 mg/mL) in a mixture of mannide monooleate (0.15 mL) and paraffin oil (0.85 mL) administered into the sub-plantar surface of the left hind paw. This protocol produces consistent and reproducible arthritis development suitable for therapeutic evaluation [1] [2].
The FCA model produces a biphasic disease course, with an initial acute inflammation phase within 24 hours followed by a chronic phase characterized by progressive joint swelling, immune cell infiltration, and systemic manifestations. This disease progression allows for comprehensive evaluation of this compound's preventive and therapeutic potential when administered at different time points relative to disease induction. The model's reliability and reproducibility have made it a gold standard for initial in vivo screening of anti-arthritic compounds before advancing to more complex transgenic or spontaneous arthritis models [1].
A well-structured experimental design is crucial for generating statistically valid data on this compound's efficacy. Researchers should implement a study comprising eight test groups (n=5-8 animals per group) including an arthritic control group, vehicle control group (receiving 0.9% normal saline), positive control group (receiving standard drugs like indomethacin at 10 mg/kg), and multiple treatment groups receiving this compound at varying doses. Based on prior research, this compound demonstrates dose-dependent activity when administered at 125 mg·kg⁻¹, 250 mg·kg⁻¹, and 500 mg·kg⁻¹ body weight. Test compounds should be prepared fresh daily in normal saline and administered orally according to individual animal body weights, with treatment initiation typically beginning on day 0 (prophylactic protocol) or after arthritis confirmation (therapeutic protocol) [1] [2].
Table 1: In Vivo Dosing Protocol for this compound in FCA-Induced Arthritis Model
| Group | Treatment | Dose | Route | Frequency | Treatment Duration |
|---|---|---|---|---|---|
| 1 | Normal Control | 0.9% saline | Oral | Daily | 23 days |
| 2 | Arthritic Control | 0.9% saline | Oral | Daily | 23 days |
| 3 | Positive Control | Indomethacin 10 mg/kg | Oral | Daily | 23 days |
| 4 | This compound Low | 125 mg/kg | Oral | Daily | 23 days |
| 5 | This compound Medium | 250 mg/kg | Oral | Daily | 23 days |
| 6 | This compound High | 500 mg/kg | Oral | Daily | 23 days |
Comprehensive evaluation of this compound's effects requires multidimensional assessment throughout the study period. Primary efficacy parameters should include macroscopic arthritis scoring, paw thickness measurements, body weight monitoring, and histological analysis of joint tissues. The macroscopic arthritis scoring system should evaluate both ipsilateral and contralateral paws using a standardized scale where 0 = normal paw, 1 = minimal swelling/redness, 2 = mild inflammation, 3 = moderate inflammation, 4 = severe swelling and redness, with an additional point (score = 5) if contralateral paw involvement is present. Paw thickness should be measured using vernier calipers on days 0, 5, 10, 15, 20, and 23 post-FCA injection, while body weights should be recorded simultaneously to monitor systemic health status [1] [2].
At study termination (typically day 23), animals should be euthanized humanely using ketamine/xylazine anesthesia, followed by blood collection via cardiac puncture for hematological and biochemical analyses. Key hematological parameters include total leukocyte count, differential leukocyte count, erythrocyte sedimentation rate (ESR), and hemoglobin levels. Affected joint tissues should be collected and processed for histological examination after decalcification and staining with hematoxylin and eosin, Safranin O, or toluidine blue to evaluate synovitis, cartilage degradation, bone erosion, and pannus formation. Histopathological scoring should assess the degree of synovial hyperplasia, inflammatory cell infiltration, and structural damage using semi-quantitative scales [1].
Table 2: Arthritis Assessment Parameters and Methods
| Parameter | Method/Tool | Frequency | Key Outcomes |
|---|---|---|---|
| Macroscopic Arthritis Score | Visual scoring (0-4 scale) | Days 0, 5, 10, 15, 20, 23 | Disease progression and severity |
| Paw Thickness | Vernier caliper | Days 0, 5, 10, 15, 20, 23 | Edema and inflammation |
| Body Weight | Digital scale | Days 0, 5, 10, 15, 20, 23 | Systemic health status |
| Hematological Parameters | Automated analyzer | Day 23 | Anemia, leukocytosis, inflammation |
| Histopathological Analysis | H&E staining, microscopy | Day 23 | Synovitis, cartilage damage, bone erosion |
The RAW 264.7 murine macrophage cell line serves as an excellent in vitro model for investigating this compound's effects on inflammatory signaling pathways. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. For experimental assays, cells should be seeded at appropriate densities (typically 1×10⁵ to 5×10⁵ cells per well in 24- or 96-well plates) and allowed to adhere for 24 hours before treatment. Inflammation is induced using lipopolysaccharide (LPS) from E. coli serotype 0111:B4 at a concentration of 100 ng/mL to 1 μg/mL, which robustly activates pro-inflammatory signaling pathways in macrophages [4] [5].
Before conducting mechanistic studies, researchers must establish non-cytotoxic concentrations of this compound using validated viability assays. The MTT assay (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide) provides a reliable method for assessing cell viability, where viable cells with active metabolism convert MTT to purple formazan crystals. Cells should be pretreated with varying concentrations of this compound (typically 10-100 μM) for 1-2 hours before LPS stimulation, then incubated for an additional 18-24 hours. Following this incubation, MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for 2-4 hours before dissolving the resulting formazan crystals in DMSO or isopropanol and measuring absorbance at 570 nm. This compound concentrations that maintain >90% cell viability should be selected for subsequent mechanistic studies [4].
Comprehensive evaluation of this compound's effects on inflammatory mediator production provides critical insights into its mechanism of action. Nitric oxide (NO) production should be quantified using the Griess reaction, where culture supernatants are mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated for 10 minutes at room temperature before measuring absorbance at 540 nm. Prostaglandin E2 (PGE2) levels should be determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols, with absorbance typically measured at 450 nm. For both assays, sample values should be interpolated from standard curves generated with known concentrations of sodium nitrite (for NO) or PGE2 standards [4] [5].
The effects of this compound on pro-inflammatory cytokine production should be assessed by measuring levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) in culture supernatants using specific ELISA kits. Additionally, the expression of key inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), should be evaluated by western blot analysis. For western blotting, cells should be lysed using RIPA buffer supplemented with protease and phosphatase inhibitors, proteins separated by SDS-PAGE, transferred to PVDF membranes, blocked with 5% non-fat milk, and incubated with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence detection [4].
Table 3: Key In Vitro Assays for Evaluating this compound's Anti-Inflammatory Effects
| Assay | Method | Key Targets | Sample Type |
|---|---|---|---|
| Cell Viability | MTT assay | Metabolic activity | Cell culture |
| Nitric Oxide Production | Griess reaction | NO levels | Culture supernatant |
| Protein Expression | Western blot | iNOS, COX-2 | Cell lysate |
| Cytokine Measurement | ELISA | TNF-α, IL-6, IL-1β, MCP-1 | Culture supernatant |
| Eicosanoid Measurement | ELISA | PGE₂, LTB₄ | Culture supernatant |
Investigation of this compound's effects on intracellular signaling pathways provides mechanistic insights into its anti-inflammatory activity. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, should be examined through multiple approaches. Nuclear translocation of NF-κB can be visualized using immunofluorescence staining with p65 antibodies followed by confocal microscopy. Additionally, phosphorylation and degradation of inhibitor of kappa B (IκBα) should be assessed by western blot, while NF-κB DNA-binding activity can be measured using electrophoretic mobility shift assays (EMSA) or reporter gene assays in RAW 264.7 cells transiently transfected with an NF-κB-responsive luciferase construct [4].
The effects of this compound on mitogen-activated protein kinase (MAPK) signaling should be evaluated by examining phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 using phospho-specific antibodies in western blot analyses. Cells should be pretreated with this compound for 1-2 hours before LPS stimulation for various time periods (typically 15-60 minutes) to capture phosphorylation dynamics. Total protein levels of each MAPK should also be assessed as loading controls. Densitometric analysis of band intensities should be performed using image analysis software such as ImageJ, with phosphorylation levels normalized to total protein expression and expressed as fold-change relative to control conditions [5].
Computational molecular docking studies provide valuable insights into potential molecular targets mediating this compound's anti-arthritic effects. Three-dimensional structures of key inflammatory targets should be retrieved from the Protein Data Bank (PDB), prioritizing high-resolution structures (preferably <2.5 Å) complexed with relevant ligands or inhibitors. Important targets for this compound docking include interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Proteins should be prepared by removing water molecules, heteroatoms, and original ligands, adding polar hydrogen atoms, assigning partial charges using appropriate force fields, and identifying binding sites based on known ligand positions or predicted active sites using cavity detection algorithms [1].
Molecular docking against cytokine targets requires special consideration of their complex binding interfaces. For IL-1β, docking should focus on the receptor binding interface, while for TNF-α, the trimerization interface or receptor binding sites represent relevant targets. IL-6 presents a more complex case due to its hexameric signaling complex with IL-6Rα and gp130; docking against sites involved in these protein-protein interactions may reveal allosteric modulators. COX-2 and iNOS, being enzymatic targets, have well-defined active sites that should be targeted for docking studies. The preparation of these proteins should include careful consideration of cofactors, such as heme in COX-2 and iNOS, and metal ions in the active sites [1].
The chemical structure of this compound (C₃₁H₆₄) should be obtained from chemical databases such as PubChem or constructed using molecular building tools in docking software. The ligand should be prepared by energy minimization using molecular mechanics force fields (e.g., MMFF94 or GAFF) to obtain an optimal three-dimensional conformation. Given this compound's flexible long alkane chain, conformational searching may be necessary to identify low-energy conformers for docking. Partial atomic charges should be calculated using appropriate methods such as Gasteiger or AM1-BCC, and rotatable bonds should be defined to allow flexibility during docking simulations [1].
Docking simulations should be performed using validated programs such as AutoDock Vina, AutoDock 4, or Schrödinger Glide. The docking search space should be defined as a grid box centered on the identified binding sites with dimensions sufficient to accommodate the ligand (typically 20-25 Å in each dimension). Docking parameters should include appropriate sampling exhaustiveness (e.g., 20-50 runs for AutoDock) to ensure reproducible results. The resulting docking poses should be clustered based on root-mean-square deviation (RMSD) and ranked according to binding affinity scores. Post-docking analysis should include visual inspection of top-ranked poses to assess binding mode, key interactions (hydrophobic contacts, hydrogen bonds, etc.), and structural rationale for binding affinity. Comparison with known inhibitors can provide validation of the docking approach and insights into this compound's potential mechanism of action [1].
The following diagram illustrates the integrated experimental workflow for evaluating this compound's anti-arthritic activity:
This compound exerts its anti-arthritic effects through modulation of multiple interconnected signaling pathways involved in inflammation and immune response. In macrophage models, this compound significantly suppresses LPS-induced activation of the NF-κB pathway by inhibiting IκBα phosphorylation and degradation, thereby preventing nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory genes. Additionally, this compound modulates MAPK signaling by reducing phosphorylation of ERK, JNK, and p38, key regulators of inflammatory mediator production. These upstream effects translate to downstream suppression of iNOS expression (reducing NO production), COX-2 expression (decreasing PGE₂ synthesis), and pro-inflammatory cytokine secretion (TNF-α, IL-6, IL-1β) [4] [5].
In animal models of rheumatoid arthritis, this compound demonstrates significant dose-dependent inhibition of joint inflammation and destruction. Mechanistic studies reveal that this compound downregulates gene expression of IL-6, IL-1β, and TNF-α in joint tissues, correlating with reduced clinical scores and histopathological severity. The compound also modulates immune cell function, including phagocytic activity and leukocyte infiltration into synovial tissues. Furthermore, this compound helps normalize hematological alterations associated with chronic inflammation, such as elevated leukocyte counts and anemia of inflammation, indicating systemic anti-inflammatory effects beyond local joint protection [4] [1].
The following diagram illustrates key signaling pathways modulated by this compound in inflammatory conditions:
The comprehensive protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's anti-arthritic properties across computational, cellular, and animal models. The integrated approach enables thorough investigation of mechanism of action, efficacy, and potential therapeutic applications. The consistent demonstration of this compound's activity across multiple experimental systems strengthens its validity as a promising anti-arthritic agent worthy of further development. These standardized protocols facilitate comparison across studies and accelerate the translation of basic research findings into potential therapeutic applications.
Future research directions should include investigation of this compound's effects on additional cell types involved in rheumatoid arthritis pathogenesis, including fibroblast-like synoviocytes, T-cells, and B-cells. Studies examining the compound's pharmacokinetics, bioavailability, and metabolism would provide valuable information for formulation development. Additionally, combination studies with standard anti-arthritic drugs could identify potential synergistic effects that might allow for dose reduction and minimized side effects. The protocols presented herein serve as a solid foundation for these advanced investigations, contributing to the ongoing development of this compound as a potential therapeutic option for rheumatoid arthritis and other inflammatory conditions.
n-Alkanes are used as internal markers to estimate feed intake, diet composition, and nutrient digestibility in both ruminant and non-ruminant herbivores [1] [2]. The core principle is that these hydrocarbons are indigestible and can be traced from feed to feces.
The accuracy of this technique depends on correcting for incomplete fecal recovery (the proportion of the ingested marker that is excreted) [1]. If the recovery rate is low or inconsistent, it will lead to an underestimation of digestibility and inaccurate calculations of intake [1].
Low or variable fecal recovery can stem from several factors. The table below outlines common issues, their underlying causes, and recommended actions.
| Potential Issue | Probable Cause | Recommended Action / Investigation |
|---|---|---|
| Inherent Digestive Differences | Species-specific digestive physiology (e.g., equine vs. bovine) affects alkane passage and recovery [1]. | Establish species-specific recovery rates. Do not apply recovery rates from one species to another. |
| Mixed Diet Complexity | Uneven intake of feed ingredients with distinct alkane profiles leads to inconsistent marker excretion [1]. | Ensure the proportion of each feed ingredient ingested is known for accurate calculations [1]. |
| Incomplete Recovery by Chain Length | Fecal recovery is generally incomplete and increases with the alkane's carbon chain length [1]. | Use a pair of alkanes (e.g., C32 and C33) where recovery is better understood and more consistent [2]. |
| Analytical & Sample Preparation Errors | Losses during sample processing, storage, or analysis (e.g., during extraction or gas chromatography). | Validate entire analytical method with spiked samples. Use internal standards (e.g., tetratriacontane-1,33-diene) to correct for analytical losses [1]. |
When designing a study using the n-alkane technique, adhere to the following methodologies to mitigate recovery issues.
The following diagram illustrates the standard workflow for a digestibility study using n-alkanes, highlighting where recovery issues can arise and where validation is critical.
The core challenge with low fecal recovery of this compound is that it is a recognized and expected issue, not necessarily an experimental error.
Here are answers to common experimental questions, with methodologies based on published research.
FAQ 1: What is a suitable solvent for preparing hentriacontane stock solutions? Researchers successfully prepared a stock solution for in-vitro anti-diabetic and antioxidant assays by dissolving this compound in dimethyl sulfoxide (DMSO) with a final concentration of 1% DMSO [1]. The compound is insoluble in water and has only limited solubility in ethanol [1].
FAQ 2: What solubilizing agents can enhance this compound's solubility in aqueous environments? While direct studies on this compound are limited, research on other poorly soluble compounds provides a strong framework. The table below summarizes agents that have significantly enhanced the solubility of Olaparib, a model insoluble drug [2].
| Solubilizing Agent | Solubility Enhancement (Fold) | Key Finding |
|---|---|---|
| Soluplus | Up to 2.5-fold | Improved solubility in a concentration-dependent manner [2]. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 26-fold | Showed the most significant enhancement in a concentration-dependent manner [2]. |
This workflow outlines a methodology to systematically evaluate the effectiveness of solubilizing agents for this compound, adapting approaches from published studies [1] [2].
Step-by-Step Procedure:
SP = (Solubility in presence of agent) / (Aqueous solubility) [3].Problem: Precipitation upon dilution of stock solution into aqueous bioassay buffer. Solution: This is expected. The protocols above are designed to address this. Instead of simple dilution, use the solubilizing agents identified in the study (e.g., HP-β-CD) in your assay buffer to maintain this compound in solution [2]. Ensure the final DMSO concentration is low (e.g., ≤1%) to minimize solvent effects on the assay [1].
Problem: Inconsistent solubility results between batches. Solution: This strongly indicates variations in solid-state properties. Implement solid-state characterization techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the consistency of your this compound material before starting experiments [2].
The choice of extraction method significantly impacts the yield and efficiency of isolating compounds from plant material. The table below compares the most common techniques discussed in recent literature.
| Extraction Method | Key Influencing Factors | Optimal For | Key Advantages | Limitations / Challenges |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) [1] | Time, temperature, solvent polarity, liquid-solid ratio [1] | Phenolics, antioxidants, saponins [1] | Higher efficiency, reduced time & solvent, lower temperature [1] | Parameter optimization is critical; efficiency depends on matrix [1] |
| Microwave-Assisted Extraction (MAE) [2] | Not specified in results | High-yield extraction [2] | High extraction yield [2] | Not fully detailed in results |
| Pressurized Liquid Extraction (PLE) [2] | Not specified in results | Maximizing Total Phenolic Content (TPC) [2] | High TPC in extracts [2] | Lower extraction yield [2] |
| Supercritical Fluid Extraction (SFE) [3] | Pressure, temperature, CO2 modifier [3] | Low-polarity compounds (e.g., xanthones) [3] | Eco-friendly (uses CO2), low toxic by-products [3] | High equipment cost; challenges in scaling up [3] |
| Enzyme-Assisted Extraction [1] | Enzyme type, concentration, incubation time [1] | Compounds bound in cell walls (e.g., saponins) [1] | High specificity and yield; breaks down cell walls effectively [1] | Cost of enzymes; requires precise control of conditions [1] |
| Traditional Methods (Soxhlet, Maceration) [4] | Solvent type, time, temperature [4] | Broad-range phytochemicals [4] | Simple equipment, well-established protocols [4] | Long duration, high solvent use, potential thermal degradation [4] |
For a rigorous and reproducible optimization process, consider adopting the Quality by Design (QbD) framework [1]. This systematic approach moves beyond one-factor-at-a-time testing to build a deep understanding of how process parameters affect your final yield.
The following workflow outlines the key stages of a QbD approach to extraction optimization:
Step 1: Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)
Step 2: Experimental Design (DoE) Instead of testing one factor at a time, use a statistical Design of Experiments (DoE) like the Box-Behnken Design (BBD) [1]. This approach efficiently explores the relationship between multiple CPPs and your CQA with fewer experimental runs, and can reveal interaction effects between parameters.
Step 3: Model Building and Design Space The data from the DoE is used to build a mathematical model (e.g., a quadratic regression model) that predicts extraction yield based on the CPPs. This model allows you to calculate a "design space" – a multidimensional combination of CPP ranges where you can consistently achieve a high, satisfactory yield [1].
Step 4: Validation and Control Finally, perform validation experiments within the defined design space to confirm the model's predictability. The operating ranges for your CPPs then become your documented control strategy [1].
Q1: My extraction yield is low. What are the most common factors to check first?
Q2: How can I make my extraction process more environmentally friendly (greener)?
Q3: I have a good yield, but the extract is complex. How can I improve the purity of my target compound?
The absence of a direct reference for this compound means you will be pioneering the optimal protocol. Here are concrete steps to move forward:
I hope this structured technical guide provides a solid foundation for your experimental work. The principles and troubleshooting strategies herein are applicable across a wide range of natural product extraction challenges.
This section addresses common challenges and solutions based on current methodologies.
FAQ 1: What are the primary factors causing ruminal loss of external alkane markers like hentriacontane? The recovery of alkane markers in the faeces can be influenced by several factors related to rumen fermentation dynamics [1] [2]:
FAQ 2: What dietary or additive interventions could potentially improve marker recovery? Recent research into methane mitigation and rumen manipulation suggests several strategies that may create a more stable environment for markers [2] [3]:
FAQ 3: How can I monitor the effectiveness of my interventions on rumen conditions? It is crucial to measure key rumen parameters to confirm that your intervention is having the desired effect. The table below outlines critical metrics and their measurement methods.
| Parameter | Measurement Technique | Significance for Marker Recovery |
|---|---|---|
| Rumen pH | Rumen fluid sampling via cannula [1] | Low pH (acidosis) indicates abnormal fermentation, which may increase marker degradation or alter passage kinetics [1] [2]. |
| Volatile Fatty Acids (VFAs) | Analysis of rumen fluid samples [1] [2] | Shifts in VFA proportions (e.g., acetate-to-propionate ratio) reflect changes in fermentation patterns that can correlate with marker metabolism [2]. |
| Methane Production | Respiration chambers; GreenFeed systems [3] | A significant change in methane indicates a major shift in rumen archaea and fermentation, confirming the intervention's activity [1] [3]. |
| Dry Matter Intake (DMI) | Daily feed offered and refused [1] | Interventions should not significantly suppress DMI, as this would invalidate intake estimation studies [1] [3]. |
The following protocol is adapted from a recent on-farm study investigating grain substitution in beef cattle [1]. It provides a robust framework for assessing alkane marker recovery.
Objective: To evaluate the effect of a dietary intervention on the recovery of n-alkane markers in faeces.
Materials and Animals:
Procedure:
The diagram below outlines the logical flow and key stages of the experiment.
This compound (C₃₁H₆₄) is a straight-chain alkane with a high molecular mass and boiling point [1]. Its analysis can be challenging due to its low volatility and potential for adsorption in the GC system.
Here are common issues and solutions for detecting high molecular weight alkanes:
| Symptom | Potential Cause | Solution |
|---|---|---|
| Peak Tailing / Loss | Thermal degradation in inlet [2], active sites in liner/column [2] | Use premium deactivated inlet liner, lower inlet temperature, trim column inlet (0.5-1 inch) [2] |
| Low Signal/Response | Analyte adsorption [2], incomplete vaporization [2], low injection temp [2] | Use premium deactivated GC column (e.g., Zebron PLUS), ensure injector temp high enough for complete vaporization [2] |
| Long Retention Times / Poor Peak Shape | Non-optimal method parameters, column choice | Use thin film thickness column (e.g., 0.1µm), temperature ramp to elute compound [3], consider shorter column for faster analysis [2] |
| High Baseline/Noise | Column bleed, contamination | Respect column temp limit (stay 5-10°C below max) [2], use guard column, perform sample clean-up [3] [2] |
| Irreproducible Retention Times | Inlet contamination, carrier flow issues | Change/clean gold seal in inlet, check for leaks, ensure carrier gas flow stability [2] |
This protocol is based on methods used for analyzing plant lipophilic compounds, including long-chain alkanes [3].
This workflow outlines the systematic approach to GC-MS analysis and troubleshooting.
Dispersion (van der Waals) forces are weak, attractive forces between molecules caused by transient shifts in electron density. Unlike stronger, localized bonds, dispersion is a cumulative, many-body effect that involves all atoms in a molecular ensemble and is a major stabilizing force in condensed matter [1].
A key relationship for estimating the stabilization energy ((E_{DISP})) from many-body dispersion interactions is a gravitational-like law. It is proportional to the product of the molecular masses and inversely proportional to the distance between them [1]. The following table summarizes the relationship, which can be applied to systems like hydrocarbons and atomic pairs.
| Relationship Component | Description | Formula Variable |
|---|---|---|
| Stabilization Energy | The energy from many-body dispersion interactions [1]. | (E_{DISP}) |
| Molecular Mass | The product of the masses of the two interacting molecules/atoms [1]. | (M_1M_2) |
| Interaction Distance | The distance between molecular centers-of-mass ((R_{COM-COM})) or the closest H---H contacts ((R_{H-H})) [1]. | (R) |
| General Relationship | (E_{DISP} \propto \frac{M_1M_2}{R}) [1]. |
The strategies below focus on manipulating the fundamental relationship (E_{DISP} \propto \frac{M_1M_2}{R}) to control the strength of dispersion interactions in your system.
The following diagram illustrates the fundamental "gravitational-like" relationship governing dispersion interactions, which forms the basis for the experimental strategies discussed.
The protocol below is adapted from computational studies on many-body dispersion interactions. You can use this as a guide to quantitatively analyze interactions in your this compound system.
| Protocol Step | Description | Key Parameters & Considerations |
|---|
| 1. System Preparation | Model the molecular dimer or crystal structure of this compound. | - Obtain initial coordinates from crystallographic databases or optimization.
What is the most critical factor to control in experiments dominated by dispersion forces? The most critical factor is the intermolecular distance. The dispersion energy is inversely proportional to the distance, meaning that minute changes in packing can lead to significant differences in the overall interaction strength and the resulting material's properties [1].
Why should I use specialized methods like MBD or D4 instead of standard computational models? Standard computational models often fail to accurately capture the collective, many-body nature of dispersion interactions. Methods like MBD and D4 are explicitly designed to account for these effects, providing a more accurate and reliable estimation of the total dispersion energy, especially in larger molecular systems and condensed phases [1].
How can I experimentally reduce unwanted aggregation caused by dispersion forces? To reduce aggregation, you can:
The core principle of the n-alkane technique is that the ratio of an un-dosed, natural alkane (like C31) to a dosed, synthetic one (often C32) in feces can be used to estimate digestibility. However, these alkanes are not fully recovered, and their recovery rates can vary, which must be accounted for to avoid bias [1] [2].
The table below summarizes average fecal recovery rates for C31 and other common alkanes from various studies.
| Alkane | Chain Length | Average Fecal Recovery (%) | Notes |
|---|---|---|---|
| Hentriacontane | C31 | 71.0 - 81.0 [3] | Recovery is incomplete and varies with diet and species. |
| Dotriacontane | C32 | 86.8 - 97.2 [1] | Often used as a dosed, external marker. |
| Tritriacontane | C33 | Varies; lower in young grass [1] | Similar to C31, requires recovery correction. |
| Pentatriacontane | C35 | Up to 77.0 [1] | Recovery increases with chain length. |
The following diagram outlines the general workflow for conducting a digestibility trial using the n-alkane technique.
Apparent DMD (%) = [1 - (C31_diet / C31_feces)] * 100 [3].FR_C31 (%) = (C31_feces / C31_intake) * 100.Corrected DMD (%) = [1 - ((C31_diet / FR_C31) / (C31_feces / FR_C31))] * 100
This simplifies to the same formula as the apparent DMD, but using recovery-corrected concentrations cancels out the bias [1].Problem: Inaccurate estimates even after single-marker correction.
DMD (%) = [1 - ((C31_diet / C32_diet) / (C31_feces / C32_feces)) ] * 100.Problem: Variable recovery rates in mixed diets.
Problem: Underestimation of digestibility.
The table below summarizes fundamental information and documented biological activities of this compound from recent research.
| Property/Aspect | Description |
|---|---|
| Chemical Profile | A straight-chain saturated hydrocarbon (alkane) with the formula C₃₁H₆₄ [1]. It is non-polar and interacts with other molecules primarily through weak dispersion forces, not via hydrogen bonds or other strong interactions [1]. |
| Reported Anti-inflammatory Activity | Shown to suppress the production of key inflammatory mediators in cellular models [1]. |
| Quantitative Data (Anti-inflammatory) | In LPS-stimulated RAW 264.7 macrophage cells, this compound (at 50 µg/mL) significantly reduced levels of nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6 [1]. |
| Mechanism of Action (Proposed) | The anti-inflammatory effect is linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway [1]. |
Based on its fundamental properties, here are some challenges you might encounter and suggested approaches for troubleshooting.
| Challenge Category | Potential Solution / Guidance |
|---|---|
| Solubility & Handling | Due to its high non-polarity, this compound has very low solubility in aqueous solutions. Research protocols often use organic solvents like DMSO or ethanol for creating stock solutions [2] [1]. Critical Step: Ensure proper solvent controls in your assays to rule out solvent-induced effects on cells or proteins. |
| Bioavailability & Delivery | Its non-polar nature can pose challenges for application in biological systems. Consider using drug delivery carriers like cyclodextrins or liposomes to improve solubility and bioavailability in aqueous experimental conditions. |
| Verifying Biological Activity | When testing anti-inflammatory activity, ensure you use a well-established model (e.g., LPS-stimulated macrophages). Always include the necessary controls: a blank control, an LPS-only control (disease model), and a positive control with a known inhibitor (e.g., an NF-κB pathway inhibitor) to validate your experimental system [3] [1]. |
| Mechanism Studies | To confirm involvement of the NF-κB pathway, techniques like Western Blotting can be used to detect the suppression of IκBα phosphorylation and reduced nuclear translocation of the p65 subunit, as demonstrated in research on similar anti-inflammatory compounds [3]. |
The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of this compound in a cell model, based on common research practices.
The table below summarizes key dosing information for hentriacontane from published in vitro and in vivo studies to provide a starting point for your experiments.
| Model System | Test Compound/Source | Dosing Level/Concentration | Key Observed Effects | Citation |
|---|---|---|---|---|
| RAW 264.7 Cells (mouse macrophage) | This compound | 10, 25, 50 μg/mL (pre-incubated 1 hr before LPS) | Significant inhibition of NO, PGE2, LTB4, TNF-α, IL-6, IL-1β; Reduced iNOS and COX-2 protein expression. | [1] |
| Mice Model (LPS-induced inflammation) | This compound | 40 mg/kg (oral administration) | Inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum; Reduced paw edema. | [1] |
| VF Cuticular Wax (for analytical reference) | n-alkanes (including this compound) | Content varies by region (e.g., 76.67% of total wax in Anhui samples) | Identified as a key biomarker for geographical authentication. | [2] |
Here are detailed methodologies adapted from recent studies on natural compounds, which you can use as a template for designing your this compound experiments.
In Vitro Anti-inflammatory Assay (RAW 264.7 Cells)
In Vivo Anti-inflammatory Assay (Mouse Model)
Compound Identification & Analysis (GC-MS)
Q1: Our initial cell-based assays show high cytotoxicity at doses above 25 μg/mL. How can we improve the therapeutic window?
Q2: The anti-inflammatory effects in our in vivo model are inconsistent. What could be the reason?
Q3: How can we confirm the purity and identity of this compound isolated from a natural source?
The diagram below visualizes the core mechanism of action of this compound based on current research, which can guide your investigation into its effects.
This compound inhibits the NF-κB pathway, reducing inflammatory mediators.
| Protein Target (PDB ID) | Target Function | This compound Docking Score (kcal/mol) | Standard Drug & Score (kcal/mol) | Citation |
|---|---|---|---|---|
| Shikimate Kinase (1ZYU) | Enzyme in microbial shikimate pathway; anti-tubercular target | -10.4 | Information not provided | [1] [2] |
| Extra-cellular Regulated Kinase-2 (ERK-2, 3QYW) | Signaling kinase; anti-cancer target | -7.4 | Information not provided | [1] [2] |
The docking scores in the table above were obtained from a study with the following experimental protocol, which is crucial for interpreting the results:
Although comprehensive docking comparisons are lacking, experimental studies suggest that this compound possesses biological activity relevant to drug discovery:
For a meaningful docking study, researchers typically follow a workflow that benchmarks new compounds against known standards. The diagram below outlines this key process.
Based on established methodologies [5] [6] [7], here are the critical steps for a robust comparison:
The available data indicates this compound is a promising compound for further investigation. To build a strong comparison guide, I suggest you:
| Experimental Model | Concentrations/Doses Tested | Key Effects and Inhibition | Citation |
|---|
| In vitro: LPS-stimulated RAW 264.7 cells | 1 µM, 5 µM, 10 µM | ↓ NO, PGE₂, LTB₄ ↓ Pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) ↓ Translocation of NF-κB p65 ↑ Anti-inflammatory cytokine (IL-10) | [1] | | In vivo: Balb/c mice model | 1 mg/kg, 2 mg/kg, 5 mg/kg | ↓ Pro-inflammatory cytokines (TNF-α, IL-6, MCP-1, IL-1β) ↑ Anti-inflammatory cytokine (IL-10) ↓ Carrageenan-induced paw edema Modulation of phagocytic index | [1] |
The anti-inflammatory activity of this compound was rigorously evaluated using standard preclinical models.
In Vitro Model (RAW 264.7 Cells)
In Vivo Model (Balb/c Mice)
The diagram below illustrates the mechanism by which this compound exerts its anti-inflammatory effects, primarily through suppression of the NF-κB pathway.
This mechanism is consistent with established molecular pharmacology, where many anti-inflammatory compounds target the NF-κB pathway.
While this compound shows promise, a direct comparison with other alkanes is difficult due to a lack of targeted studies.
To fully assess this compound's potential as a lead compound, future work should focus on:
The following table summarizes the core experimental findings from a study designed to evaluate this compound (C31 alkane) against AIA [1].
| Marker | Fecal Recovery | Influence of Dietary Fat | Accuracy in Estimating DM Digestibility | Key Findings & Limitations |
|---|---|---|---|---|
| This compound (C31) | Variable; decreased quadratically with increasing intake [1] | Not significantly influenced by the addition of dietary fat (calcium soap) [1] | Less accurately estimated compared to AIA (( P < .05 )) [1] | Potential for ruminal loss, requires validation across a wider range of diets [1] |
| Acid Insoluble Ash (AIA) | ~100% recovery in feces [1] | Not tested in this experiment | Provided a more accurate estimate [1] | Used as the reference standard in the comparative study [1] |
The data in the table above comes from a controlled animal study. Here are the key methodological details:
The experimental workflow for this validation can be summarized as follows:
The findings from this study provide crucial insights for researchers selecting a digesta marker:
It is important to note that the foundational experimental data for this comparison comes from 1991. Scientific understanding and methodologies may have advanced in the intervening years.
Ulixertinib is a first-in-class, reversible, and ATP-competitive inhibitor of ERK1/2. The following table summarizes its key experimentally derived characteristics from recent studies.
| Property | Experimental Data/Description |
|---|---|
| Class | First-in-class ERK1/2 inhibitor [1] |
| Mechanism | Reversible, ATP-competitive, catalytic inhibitor [1] |
| Administration | Oral [1] |
| In Vitro Activity (IC₅₀) | Low nanomolar range (clinically achievable concentrations) [1] |
| In Vivo Activity | Sufficient brain tissue penetration; reduced MAPK pathway activity & increased survival in mouse models [1] |
| Key Combinations | Synergistic antiproliferative effect with MEK inhibitors (MEKi) or BH3-mimetics in vitro [1] |
This compound is not mentioned in any of the retrieved scientific literature. Without specific research data, its potential binding affinity for ERK-2 or role in MAPK pathway modulation remains unknown. A comparison with Ulixertinib cannot be established based on current search findings.
To conduct a meaningful comparison, you would typically need specific experimental data for both compounds. Here are suggested approaches:
The diagram below illustrates the MAPK/ERK signaling pathway and the documented mechanism of action for Ulixertinib.
The table below summarizes the key findings from the molecular docking research identified in the search results.
| Target Protein / Disease Area | Docking Score (kcal/mol) | Reference Compound / Standard Drug | Software & Method | Source |
|---|---|---|---|---|
| Shikimate kinase (Mycobacterium tuberculosis) / Antitubercular | -10.4 | Information not provided in results | Software: PyRx; Visualization: Discovery Studio 2021 Client [1] [2] | |
| Extracellular regulated kinase–2 (ERK-2) (Homo sapiens) / Anticancer (Breast cancer) | -7.4 | Information not provided in results | Software: PyRx; Visualization: Discovery Studio 2021 Client [1] [2] | |
| SARS-CoV-2 3CLpro (6WQF) / Antiviral (COVID-19) | -6.2 (Ranked 11th in its set) | Best in set: -15.0 ((+)-lariciresinol 9'-p-coumarate) | Software: AutoDock 4.2.6 [3] |
These docking scores suggest that this compound could potentially bind to these specific protein targets. A more negative score typically indicates a stronger and more stable predicted binding interaction. The research on anticancer and antitubercular activities concluded that this compound could be an effective inhibitor and should be considered a lead molecule for further investigation [1] [2].
The following diagram outlines a logical pathway from computational prediction to experimental validation, which is a standard approach in drug discovery. This workflow is synthesized from general best practices as the specific protocols for this compound validation were not found in the search results.
Here are detailed methodologies for the key in vitro experiments outlined in the workflow:
In Vitro Binding Affinity Assays
Cellular Efficacy Assays
Cytotoxicity Assessment - Hemolysis Assay: Collect fresh whole blood and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS). Prepare a 2% suspension of RBCs. Incubate the RBC suspension with different concentrations of this compound. Use PBS as a negative control (0% hemolysis) and Triton X-100 as a positive control (100% hemolysis). After incubation, centrifuge the samples and measure the absorbance of the supernatant at 540 nm. Calculate the percentage of hemolysis caused by the compound.
The search results confirm a clear gap in the literature: the transition from in silico prediction to in vitro validation for this compound has not yet been made public. To advance this research, the following steps are recommended:
The table below summarizes the core findings from a 1991 comparative study that directly tested the effect of dietary fat on this compound (C31) recovery [1].
| Factor Studied | Experimental Design | Key Finding on this compound (C31) Recovery |
|---|---|---|
| Level of Dietary Fat | 2x2 factorial study in a 4x4 Latin square. Diets: Alfalfa Hay (AH) or Grass Hay (GH), each with or without 500 g/d of calcium soap (a fat supplement). | Fat supplementation did not produce a statistically significant influence on C31 recovery in feces [1]. |
| Amount of C31 Consumed | Varying levels of C31 intake. | Fecal recovery (in g/day) decreased quadratically with increasing C31 intake [1]. |
The primary study employed a rigorous design to isolate the effect of fat [1]:
While this compound recovery may be stable across fat levels, other factors can affect its accuracy as a digestibility marker.
The diagram below visualizes a generalized experimental workflow for studying n-alkane recovery, illustrating the key stages from experimental design to data interpretation.
For researchers using this compound as an internal marker, the most direct evidence suggests that moderate dietary fat supplementation does not significantly alter its fecal recovery in ruminant models [1]. This supports its potential use across diets with varying fat content. However, the accuracy of the n-alkane technique as a whole depends on carefully accounting for other factors like intake level, chain length, and diet composition [1] [2].